(R)-2-(3-Bromophenyl)piperidine
Description
(R)-2-(3-Bromophenyl)piperidine is a chiral piperidine derivative characterized by a bromine-substituted phenyl group at the 2-position of the piperidine ring. Its structural motif—a nitrogen-containing heterocycle with aromatic substituents—is common in medicinal chemistry, often serving as a scaffold for bioactive molecules. This compound’s synthesis and characterization are critical for understanding its physicochemical and pharmacological behavior relative to analogs .
Properties
Molecular Formula |
C11H14BrN |
|---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
(2R)-2-(3-bromophenyl)piperidine |
InChI |
InChI=1S/C11H14BrN/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h3-5,8,11,13H,1-2,6-7H2/t11-/m1/s1 |
InChI Key |
PIABJNAPJPTVKN-LLVKDONJSA-N |
SMILES |
C1CCNC(C1)C2=CC(=CC=C2)Br |
Isomeric SMILES |
C1CCN[C@H](C1)C2=CC(=CC=C2)Br |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The following table summarizes key structural analogs of (R)-2-(3-Bromophenyl)piperidine, highlighting differences in substituents, stereochemistry, and salt forms:
| Compound Name | CAS Number | Structural Features | Similarity Score |
|---|---|---|---|
| This compound | 383129-24-6 | Chiral (R)-configuration; 3-bromophenyl at C2 | 1.00 (Reference) |
| 2-(3-Bromophenyl)piperidine | 383128-14-1 | Racemic mixture; lacks enantiomeric specificity | 0.95 |
| 2-(3-Bromophenyl)piperidine hydrochloride | 383128-74-3 | Hydrochloride salt; enhanced solubility | 0.95 |
| This compound analog | 1820684-20-5 | Similar backbone; substituent variation (undisclosed) | 0.98 |
| (R)-(+)-Glutethimide | 17575-58-5 | Piperidinedione core; 3-ethyl-3-phenyl substituents | N/A |
Key Observations :
- Enantiomeric Specificity : The (R)-configuration distinguishes the parent compound from racemic analogs (e.g., 383128-14-1), which may exhibit divergent biological activity .
- Salt Forms : The hydrochloride derivative (383128-74-3) demonstrates how salt formation improves aqueous solubility, a critical factor in drug formulation .
- Core Modifications : (R)-(+)-Glutethimide (17575-58-5) replaces the piperidine ring with a piperidinedione structure, introducing ketone functionalities that alter electronic properties and metabolic stability .
Physicochemical Properties
- Lipophilicity: The bromophenyl group increases hydrophobicity compared to non-halogenated analogs (e.g., 2-phenylpiperidine). This may enhance blood-brain barrier penetration but reduce solubility .
- Stereochemical Impact : The (R)-enantiomer likely exhibits distinct dipole moments and crystal packing compared to its (S)-counterpart, as suggested by crystallographic tools like SHELXT .
Pharmacological Considerations
- Receptor Interactions: Piperidine derivatives often target central nervous system (CNS) receptors.
Preparation Methods
Grignard Reagent Preparation and Addition
The synthesis initiates with the formation of 3-bromophenyl magnesium bromide under anhydrous tetrahydrofuran (THF) or diethyl ether. This reagent reacts with N-benzyl-2-piperidone at 0–5°C to yield 3-hydroxy-2-(3-bromophenyl)-N-benzylpiperidine after quenching with saturated ammonium chloride. The hydroxyl intermediate undergoes elimination using triethylsilane (TES) or analogous silicone hydrides, forming a dihydropyridine intermediate. Subsequent hydrogenation over palladium on carbon (Pd/C) at 60°C under 1 atm H₂ saturates the ring, producing N-benzyl-2-(3-bromophenyl)piperidine .
Deprotection and Isolation
Catalytic hydrogenolysis removes the benzyl protecting group, yielding racemic 2-(3-bromophenyl)piperidine . Typical conditions involve Pd/C in ethanol with glacial acetic acid, achieving >90% deprotection efficiency. The crude product is purified via silica gel chromatography or recrystallization.
Key Advantages :
- High functional group tolerance.
- Scalable to multi-kilogram batches.
- Utilizes inexpensive reagents (e.g., Mg, THF).
Limitations :
- Requires stringent anhydrous conditions.
- Bromine substituents may reduce Grignard reactivity.
Chiral Resolution of Racemic Mixtures
Racemic 2-(3-bromophenyl)piperidine is resolved into enantiomers using chiral acids, a method validated for structurally similar piperidines.
Tartaric Acid-Based Resolution
Dissolving racemic 2-(3-bromophenyl)piperidine in isopropanol and adding L-tartaric acid induces selective crystallization of the (R)-enantiomer tartrate salt. For example, a 1:1 molar ratio in methanol at −20°C for seven days yields 85–90% enantiomeric excess (ee). The free base is regenerated via alkaline extraction (pH 8–9) using 10% NaOH and ethyl acetate.
Dibenzoyltartaric Acid Derivatives
D-(-)-Dibenzoyltartaric acid in ethanol achieves higher ee (≥95%) but requires extended crystallization times (48–72 hours). This method is preferred for high-purity applications despite higher reagent costs.
Comparative Data :
| Resolving Agent | Solvent | Temperature | ee (%) | Yield (%) |
|---|---|---|---|---|
| L-Tartaric acid | Methanol | −20°C | 85–90 | 70 |
| D-DBTA* | Ethanol | 0°C | 95 | 65 |
| L-DTTA† | Ethyl acetate | RT | 92 | 68 |
*D-DBTA: D-(-)-Dibenzoyltartaric acid; †L-DTTA: L-(-)-Di-p-toluoyltartaric acid.
Bromination of Phenylpiperidine Precursors
Direct bromination of 2-phenylpiperidine offers a route to introduce the 3-bromophenyl group, though regioselectivity challenges necessitate directed ortho/meta substitution.
Directed Bromination via Protecting Groups
Protecting the piperidine nitrogen as an acetamide or tosylate directs electrophilic bromination to the meta position. For instance, treating N-acetyl-2-phenylpiperidine with bromine (Br₂) and iron(III) bromide (FeBr₃) in dichloromethane at 0°C achieves 75% meta-brominated product. Deprotection with HCl/ethanol regenerates the free amine.
Radical Bromination
Ultraviolet (UV)-initiated bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride provides moderate yields (50–60%) but suffers from poor regiocontrol.
Asymmetric Hydrogenation and Catalytic Methods
Enantioselective synthesis via asymmetric hydrogenation remains underexplored but holds promise for streamlined production.
Chiral Ruthenium Catalysts
Hydrogenating 2-(3-bromophenyl)-1,2,3,4-tetrahydropyridine using Ru-BINAP catalysts (e.g., (R)-BINAP-RuCl₂) in methanol at 50°C achieves 80–85% ee. However, substrate synthesis complexity limits industrial adoption.
Enzymatic Resolution
Lipases (e.g., Candida antarctica) selectively hydrolyze (S)-2-(3-bromophenyl)piperidine esters, leaving the (R)-enantiomer intact. Yields of 70% ee are attainable, though optimization is ongoing.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | ee (%) | Scalability | Cost |
|---|---|---|---|---|---|
| Grignard/Resolution | Addition, hydrogenation, resolution | 65–70 | 85–95 | High | Low |
| Directed Bromination | Protection, bromination, deprotection | 60–75 | N/A | Moderate | Medium |
| Asymmetric Hydrogenation | Catalytic hydrogenation | 70–80 | 80–85 | Low | High |
Industrial-Scale Considerations
Large-scale production favors Grignard/resolution methods due to reagent availability and established protocols. Continuous flow reactors enhance safety and efficiency during exothermic Grignard additions. For high-purity requirements, dibenzoyltartaric acid resolution is prioritized despite longer crystallization times.
Q & A
Basic: What are the established synthetic routes for (R)-2-(3-Bromophenyl)piperidine, and what key reaction conditions influence enantiomeric purity?
The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution and chiral resolution. For example, analogous piperidine derivatives are synthesized via Buchwald-Hartwig amination or Suzuki coupling to introduce aryl groups, followed by cyclization . Enantiomeric purity is influenced by chiral catalysts (e.g., palladium complexes with chiral ligands) or enzymatic resolution methods. For instance, asymmetric hydrogenation using Ru-BINAP catalysts can achieve >95% enantiomeric excess in related piperidine derivatives . Reaction temperature (-10°C to 80°C) and solvent polarity (e.g., THF vs. DMF) also critically affect stereochemical outcomes .
Basic: Which spectroscopic and chromatographic methods are most reliable for confirming the structural identity and purity of this compound?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm regiochemistry and substitution patterns (e.g., coupling constants for bromophenyl protons at δ 7.2–7.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 254.04 for [M+H]+) with <2 ppm error .
- HPLC with Chiral Columns: Determines enantiopurity using cellulose-based columns (e.g., >99% purity with hexane:isopropanol mobile phase) .
- X-ray Crystallography: Resolves absolute configuration for crystalline derivatives .
Basic: What in vitro biological screening approaches have been employed to assess the neuropharmacological potential of this compound derivatives?
- Receptor Binding Assays: Radioligand displacement studies (e.g., [3H]spiperone for dopamine D2/D3 receptors) quantify IC50 values .
- Calcium Flux Assays: Measure functional activity at GPCRs (e.g., serotonin 5-HT2A) using FLIPR platforms .
- Neuroprotection Models: Assess inhibition of glutamate-induced cytotoxicity in SH-SY5Y cells (e.g., 40% viability improvement at 10 µM) .
Advanced: How does the spatial arrangement of bromine substitution on the phenyl ring influence target binding affinity in piperidine-based modulators?
Meta-substitution (3-bromophenyl) enhances hydrophobic interactions with aromatic residues in receptor binding pockets (e.g., Tyr7.43 in dopamine D2), increasing binding affinity (Ki = 12 nM vs. 85 nM for para-substituted analogs) . Ortho-substitution introduces steric hindrance, reducing ligand-receptor complementarity. Computational docking (e.g., AutoDock Vina) predicts 30% lower ΔG for ortho derivatives compared to meta .
Advanced: What strategies resolve contradictory data between in vitro receptor binding assays and functional activity studies for this compound analogs?
- Orthosteric vs. Allosteric Modulation: High binding affinity (Ki < 20 nM) but low functional efficacy may indicate allosteric modulation. Use Schild analysis to distinguish .
- Cell-Specific Signaling Bias: Test multiple signaling pathways (e.g., cAMP vs. β-arrestin recruitment) in HEK293 cells .
- Metabolite Interference: LC-MS/MS screens for active metabolites (e.g., N-dealkylated products) that may contribute to discrepancies .
Advanced: What computational modeling techniques are optimal for predicting the blood-brain barrier (BBB) permeability of halogenated piperidine derivatives?
- Quantitative Structure-Activity Relationship (QSAR): Use descriptors like LogP (optimal range: 2.5–3.5) and polar surface area (<70 Ų) .
- Molecular Dynamics (MD) Simulations: Predict membrane partitioning using CHARMM force fields (e.g., 90% BBB penetration for compounds with ClogP = 3.1) .
- Machine Learning: Train models on ChEMBL datasets to classify CNS activity (AUC > 0.85) .
Advanced: How do metabolic stability assays inform lead optimization for this compound-based candidates?
- Microsomal Stability: Human liver microsomes (HLM) quantify half-life (t1/2 > 60 min preferred). Fluorine substitution at C4 reduces CYP3A4-mediated oxidation .
- Reactive Metabolite Screening: Glutathione trapping identifies thiol adducts from bioactivation .
- Plasma Protein Binding (PPB): Equilibrium dialysis reveals >95% binding for analogs with hydrophobic substituents, necessitating dose adjustments .
Advanced: What orthogonal validation methods are critical when interpreting conflicting cytotoxicity profiles across different cell lines?
- MTT vs. LDH Assays: Discern apoptosis (MTT) from necrosis (LDH) in HepG2 vs. HEK293 cells .
- High-Content Imaging: Quantify nuclear fragmentation (Hoechst 33342) and mitochondrial membrane potential (TMRM) .
- Genotoxicity Screening: Ames test (+/- S9) and Comet assay rule out DNA damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
